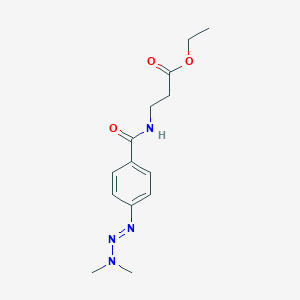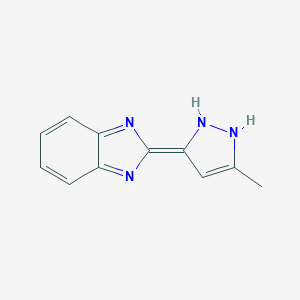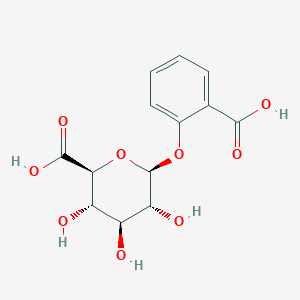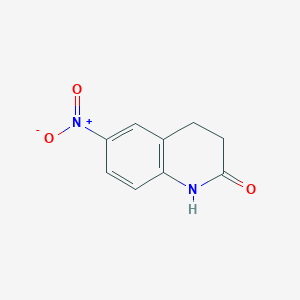
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester, also known as DTB-BETA-ALA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. It is a prodrug that is activated by the enzyme carboxypeptidase G2 (CPG2), which is found in some tumors. Upon activation, DTB-BETA-ALA releases a cytotoxic agent that selectively targets cancer cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is activated by the enzyme CPG2, which is found in some tumors. Upon activation, it releases a cytotoxic agent, which selectively targets cancer cells by inducing DNA damage and inhibiting DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, its activation by CPG2 limits its use to tumors that express this enzyme. Additionally, its efficacy may be limited by the development of resistance in cancer cells.
Direcciones Futuras
There are several future directions for the research and development of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester. These include:
1. Developing new methods for activating N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in tumors that do not express CPG2.
2. Investigating the potential of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in combination therapy with other cancer treatments.
3. Developing new formulations of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester that improve its pharmacokinetic properties and increase its efficacy.
4. Conducting clinical trials to evaluate the safety and efficacy of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in humans.
In conclusion, N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is a promising compound for cancer therapy due to its selectivity towards cancer cells and minimal toxicity in normal cells. Further research is needed to fully understand its potential and limitations, and to develop new strategies for its use in cancer treatment.
Métodos De Síntesis
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester can be synthesized through a multi-step process that involves the reaction of p-(3,3-dimethyltriazeno)benzoyl chloride with beta-alanine ethyl ester hydrochloride in the presence of a base. The resulting compound is then purified through chromatography to obtain N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester.
Aplicaciones Científicas De Investigación
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has been extensively studied for its potential use in cancer therapy. In preclinical studies, it has shown promising results in selectively killing cancer cells while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy drugs when used in combination therapy.
Propiedades
Número CAS |
102516-73-4 |
|---|---|
Nombre del producto |
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester |
Fórmula molecular |
C14H20N4O3 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C14H20N4O3/c1-4-21-13(19)9-10-15-14(20)11-5-7-12(8-6-11)16-17-18(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,20) |
Clave InChI |
VFJPPDDTQXMZEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C |
SMILES canónico |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C |
Sinónimos |
ethyl 3-[(4-dimethylaminodiazenylbenzoyl)amino]propanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)



![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)








